molecular formula C14H15FN4O2 B2485882 3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione CAS No. 1444820-59-0

3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione

Cat. No.: B2485882
CAS No.: 1444820-59-0
M. Wt: 290.298
InChI Key: FTGOOTNDYLDXSQ-UHFFFAOYSA-N
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Description

3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a fluorinated aromatic ring, and an imidazolidine-2,4-dione moiety, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoro-5-methylbenzonitrile with an appropriate amine to form the intermediate, which is then reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The fluorinated aromatic ring can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The cyano group and fluorinated aromatic ring may play crucial roles in binding to enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione moiety could also contribute to the compound’s overall biological effects by stabilizing the molecule and facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[Cyano(2-fluoro-4-methylphenyl)amino]propyl}imidazolidine-2,4-dione: Similar structure but with a different position of the methyl group on the aromatic ring.

    3-{3-[Cyano(2-chloro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of the cyano group, fluorinated aromatic ring, and imidazolidine-2,4-dione moiety in 3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione distinguishes it from similar compounds. This specific arrangement of functional groups may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)propyl-(2-fluoro-5-methylphenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-10-3-4-11(15)12(7-10)18(9-16)5-2-6-19-13(20)8-17-14(19)21/h3-4,7H,2,5-6,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGOOTNDYLDXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CCCN2C(=O)CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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